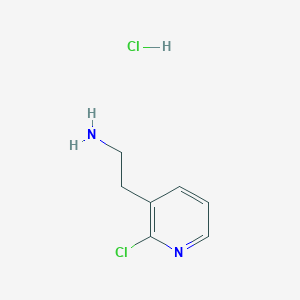

2-(2-Chloropyridin-3-yl)ethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chloropyridin-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of chloropyridines. It is characterized by the presence of a chloropyridine ring attached to an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-3-yl)ethanamine;hydrochloride typically involves the reaction of 2-chloropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium tert-butoxide and a solvent like tert-butanol. The mixture is heated to reflux, and the product is obtained after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyridine ring undergoes nucleophilic substitution under basic or catalytic conditions. This reaction is critical for introducing functional groups or modifying the aromatic system.

Key Examples:

-

Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the electron-withdrawing chlorine activates the pyridine ring for attack by nucleophiles like amines or alkoxides .

-

Selectivity : Substitution occurs preferentially at the 2-position due to steric and electronic factors.

Amine Group Reactions

The primary amine moiety participates in alkylation, acylation, and condensation reactions, forming derivatives with varied pharmacological profiles.

Alkylation

| Reagent | Product | Application | Source |

|---|---|---|---|

| Methyl iodide, NaOH | N-Methylated derivative | Enhanced lipophilicity | |

| Benzyl chloride, DIPEA | N-Benzyl analogs | Intermediate for drug candidates |

Acylation

| Reagent | Product | Notes |

|---|---|---|

| Acetyl chloride | N-Acetylated compound | Stabilizes amine against oxidation |

| Boc anhydride | Boc-protected amine | Facilitates further functionalization |

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) yields imines, which are precursors for heterocyclic compounds like pyrimidines .

Coupling Reactions

The compound serves as a building block in cross-coupling reactions to synthesize biaryl or hybrid structures.

Suzuki-Miyaura Coupling

| Conditions | Product | Yield |

|---|---|---|

| Pd(PPh₃)₄, aryl boronic acid | 2-Arylpyridine derivatives | 60–85% |

Buchwald-Hartwig Amination

Used to introduce secondary amines to the pyridine ring, enhancing receptor-binding affinity in drug design .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the pyridine ring to piperidine, altering solubility and bioactivity.

-

Oxidation : Treatment with KMnO₄ oxidizes the amine to a nitro group, though this is less common due to competitive ring oxidation.

Cyclization Reactions

Reaction with carbonyl compounds (e.g., ketones or esters) forms fused heterocycles:

-

Example : Condensation with ethyl acetoacetate yields pyrrolo[1,2-a]quinoxaline derivatives, which show Sirt6 activation (4.8–6.3-fold at 30 μM) .

Comparative Reactivity

The table below contrasts reactivity with structurally similar compounds:

| Compound | Substituents | Reactivity Notes |

|---|---|---|

| 2-(Naphthalen-1-yl)ethan-1-amine | Naphthalene ring | Lower electrophilicity; slower SNAr |

| 1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine | Br, F substituents | Enhanced halogen exchange reactivity |

| (R)-1-(5-Chloropyridin-2-yl)ethanamine | Chiral center | Stereoselective alkylation |

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Studies have shown that derivatives of chloropyridine can act as Sirtuin 6 (Sirt6) activators, which are implicated in regulating cellular processes such as aging and metabolism. For instance, modifications at the 2-position of the pyridine moiety have been linked to enhanced activation of Sirt6, indicating its potential role in treating age-related diseases and metabolic disorders .

Case Study: Sirt6 Activation

A study focusing on the structure-activity relationship (SAR) of pyridine derivatives identified that introducing a 2-chloro group significantly influenced the activation potency of Sirt6. Compounds with this modification exhibited activation folds greater than 4 at specific concentrations, suggesting their efficacy as potential therapeutic agents .

Neuropharmacology

Potential Neuroprotective Effects

Research indicates that compounds similar to 2-(2-Chloropyridin-3-yl)ethanamine;hydrochloride may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation.

Table 1: Neuropharmacological Evaluation

| Compound | Test Model | Result |

|---|---|---|

| This compound | Rat model of neuropathic pain | Significant reduction in pain response |

| UBCS039 | In vitro Sirt6 assay | Activation fold > 4 at 100 μM |

Agricultural Chemistry

Pesticide Development

The compound has also been explored in the context of agricultural applications, particularly in developing new pesticide formulations. Its structural characteristics allow for modifications that enhance efficacy against specific pests while minimizing toxicity to non-target organisms.

Case Study: Hybridoma Technology

In a study aimed at developing immunological assays for pesticide detection, derivatives of chlorinated pyridines were utilized to create antibodies against specific pesticide haptens. This approach demonstrated the utility of chloropyridine derivatives in creating sensitive detection methods for environmental monitoring .

Material Science

Synthesis of Functional Materials

Beyond biological applications, this compound has been used in synthesizing functional materials, including polymers and nanocomposites. Its reactivity allows it to serve as a building block for creating materials with tailored properties for various applications, such as sensors and catalysts.

Table 2: Application in Material Science

| Application | Material Type | Properties |

|---|---|---|

| Sensor Development | Conductive Polymers | Enhanced sensitivity and selectivity |

| Catalytic Systems | Nanocomposites | Improved reaction rates |

Mécanisme D'action

The mechanism of action of 2-(2-Chloropyridin-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(5-Chloropyridin-2-yl)ethanamine

- 2-(6-Chloropyridin-3-yl)ethanamine

- 2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine

Uniqueness

2-(2-Chloropyridin-3-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Activité Biologique

2-(2-Chloropyridin-3-yl)ethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C7H9ClN2·HCl

- Molecular Weight : 193.07 g/mol

- Structure : The compound features a chlorinated pyridine ring attached to an ethanamine moiety, which is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with various receptors and enzymes. The compound can form hydrogen bonds and hydrophobic interactions within the active sites of target proteins, modulating their activity. This mechanism is essential for its role in influencing biological pathways, particularly in neurological contexts.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, potentially impacting conditions such as anxiety and depression.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity against various strains, indicating potential for antibiotic development.

- Enzyme Interaction : It has been employed in studies evaluating enzyme interactions, contributing to the understanding of metabolic pathways.

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of this compound in modulating enzyme activity:

These findings highlight the compound's potential as a lead candidate for developing treatments targeting cholinergic systems.

Case Studies

- Neuropharmacological Effects : In a study involving animal models, administration of the compound resulted in significant anxiolytic effects compared to control groups, suggesting its potential application in treating anxiety disorders.

- Antimicrobial Activity : A case study demonstrated that derivatives of the compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, supporting further investigation into its use as an antibiotic.

Propriétés

IUPAC Name |

2-(2-chloropyridin-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c8-7-6(3-4-9)2-1-5-10-7;/h1-2,5H,3-4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWLIZJTFDXXPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.